5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid
Overview
Description
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid is a useful research compound. Its molecular formula is C9H6F4O2 and its molecular weight is 222.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid plays a significant role in the field of organic chemistry, particularly in the synthesis and characterization of complex organic compounds. For instance, it has been used in the synthesis of metal-free and metallo-porphyrazines, showcasing its utility in creating symmetrically functionalized porphyrazines with solubility in common organic solvents (Gonca, 2013). This compound is instrumental in forming stable complexes in organic synthesis, contributing to the development of novel compounds with specific physical and chemical properties.
Chiral Derivatization and NMR Spectroscopy
This compound has been utilized as a chiral derivatizing agent in distinguishing enantiomers of alcohols. Through the formation of diastereoisomeric esters, it facilitates the distinction of enantiomers by fluorine NMR spectroscopy, providing a method for configurational determination. This use is particularly important in the field of stereochemistry and for the study of substances with chiral properties (Barrelle & Hamman, 1991).
Reactivity and Acidity Studies
In the study of reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, this compound serves as a critical point of comparison. Its structural properties and reactivity descriptors such as Fukui functions and local softness are significant for understanding the behavior of halogenated molecules, especially in the context of electronegativity and acidity (Srivastava et al., 2015).
Photoredox Catalysis
This compound's derivatives are also pivotal in photoredox catalysis, a growing field in organic synthesis. For example, the concurrent fluoro-trifluoromethylation of arylacetylenes using derivatives of this compound demonstrates its potential in preparing functionalized trifluoromethylated Z-alkenes (Zhang et al., 2017). This application is crucial for the development of new organic synthesis methodologies.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo functionalization via lithiation and reaction with electrophiles .
Biochemical Pathways
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with pathways related to blood clotting and inflammation.
Result of Action
Similar compounds have shown potential as antitumor agents , suggesting that it may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. For instance, it is recommended to avoid dust formation, ingestion, and inhalation of the compound . It should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as leucyl-tRNA synthetase, which is crucial for protein synthesis. The interaction between this compound and leucyl-tRNA synthetase involves the inhibition of the enzyme’s activity, thereby affecting the overall protein synthesis process . Additionally, this compound can form hydrogen bonds via the fluorine atom, which enhances its binding affinity with various biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to leucyl-tRNA synthetase results in the inhibition of the enzyme’s activity, which in turn affects protein synthesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and resistance to degradation under standard laboratory conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and altering metabolic pathways . For instance, its interaction with leucyl-tRNA synthetase affects protein synthesis, which in turn impacts overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The distribution of this compound is crucial for its efficacy, as it determines the concentration of the compound at the site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is critical for the compound’s interaction with target biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZRGDMAFXULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372166 | |
Record name | 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239135-52-5 | |
Record name | 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239135-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.